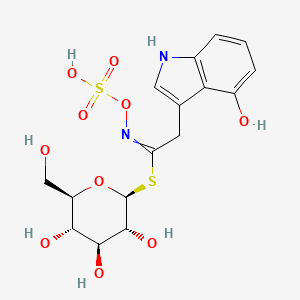

4-Hydroxyglucobrassicin

Description

Contextualization within Glucosinolate Research

Glucosinolates are a class of naturally occurring secondary metabolites predominantly found in plants of the order Brassicales. nih.gov These sulfur- and nitrogen-containing compounds are integral to the plant's defense system. frontiersin.org Scientific interest in glucosinolates is driven by their role in plant-herbivore and plant-pathogen interactions, as well as their potential effects on human health. researchgate.net Glucosinolates are classified into three main groups based on their precursor amino acid: aliphatic, aromatic, and indole (B1671886) glucosinolates. nih.gov 4-Hydroxyglucobrassicin is a key member of the indole glucosinolate family, which is derived from the amino acid tryptophan. nih.govwikipedia.org

Significance of Indole Glucosinolates in Plant Biology

Indole glucosinolates, including this compound, play a crucial role in plant defense. researchgate.net When plant tissue is damaged, glucosinolates are hydrolyzed by the enzyme myrosinase, which is physically separated from its substrate in intact cells. frontiersin.orgnih.gov This hydrolysis releases a variety of bioactive breakdown products, such as isothiocyanates, nitriles, and indoles, which can be toxic or deterrent to herbivores and pathogens. frontiersin.orgresearchgate.net Beyond defense, indole glucosinolates are also implicated in plant growth regulation and responses to abiotic stress. frontiersin.orgresearchgate.net Their metabolic pathway is interconnected with that of auxin, a critical plant hormone, highlighting their broader physiological significance. frontiersin.org

Overview of this compound's Position in Plant Metabolism

This compound is synthesized from its parent compound, glucobrassicin (B1234704). nih.gov The biosynthesis of glucobrassicin begins with tryptophan and proceeds through several enzymatic steps to form the core glucosinolate structure. wikipedia.org A key hydroxylation step, catalyzed by a specific cytochrome P450 enzyme (CYP81F2 in Arabidopsis thaliana), converts glucobrassicin into this compound. nih.govfstjournal.com.br This compound can be further modified, for instance by methylation, to produce 4-methoxyglucobrassicin (B122029). mdpi.com The presence and concentration of this compound can vary significantly between different plant species and even between different tissues within the same plant. mdpi.comnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C16H20N2O10S2 |

| Molar Mass | 464.46 g/mol |

| Synonyms | 4-Hydroxy-3-indolylmethyl-glucosinolate |

| Appearance | Not specified in literature |

| Solubility | Slightly soluble in water |

This table is populated with data from public chemical databases. foodb.canih.govphytohub.eu

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O10S2 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate |

InChI |

InChI=1S/C16H20N2O10S2/c19-6-10-13(21)14(22)15(23)16(27-10)29-11(18-28-30(24,25)26)4-7-5-17-8-2-1-3-9(20)12(7)8/h1-3,5,10,13-17,19-23H,4,6H2,(H,24,25,26)/t10-,13-,14+,15-,16+/m1/s1 |

InChI Key |

CSMYCLLHRFFFLG-IRHMCKRBSA-N |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(=NOS(=O)(=O)O)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |

Synonyms |

4-hydroxyglucobrassicin 4-hydroxyindol-3-ylmethylglucosinolate |

Origin of Product |

United States |

Occurrence and Distribution of 4 Hydroxyglucobrassicin in Planta

Phylogenetic Distribution Across Brassicaceae Species

4-Hydroxyglucobrassicin is an indole (B1671886) glucosinolate found predominantly in plants of the order Brassicales. frontiersin.orgnih.gov Its distribution is not uniform and varies significantly among different genera and species within the Brassicaceae family.

Research has identified this compound in a wide array of Brassicaceae species, many of which are economically important crops. nih.gov It is recognized as a characteristic compound in genera such as Brassica, Raphanus, and the model plant Arabidopsis. foodb.cadntb.gov.ua

Specific species confirmed to contain this compound include:

Brassica napus (Rapeseed): Found in various cultivars, with its presence noted in seeds and pods, particularly around harvest time. ishs.orggcirc.orgnih.gov

Brassica rapa (Turnip, Chinese Cabbage): Detected in numerous accessions, though its concentration can be relatively low compared to other glucosinolates. core.ac.uksciopen.com In ripe seeds of B. rapa, it can constitute up to 30% of the total glucosinolate content. scilit.com

Brassica oleracea (Cabbage, Broccoli, Cauliflower, Kale, Brussels Sprouts, Kohlrabi): This compound is widely distributed among the diverse cultivars of B. oleracea. researchgate.netacs.orgorgprints.orgresearchgate.net Studies have confirmed its presence in broccoli, raab, kohlrabi, radish, cauliflower, Brussels sprouts, kale, and cabbage. researchgate.netacs.org

Raphanus sativus (Radish): Identified in both the seeds and bulbs of various radish types, including white and red radish. mdpi.commdpi.com

Raphanus raphanistrum (Wild Radish): Detected in the seeds of this species. mdpi.com

Brassica nigra (Black Mustard): Present in both leaf and flower tissues. d-nb.info

Arabidopsis thaliana : The model organism also contains this compound, facilitating genetic studies of its biosynthesis and transport. frontiersin.orgresearchgate.net

Notably, while prevalent in many Brassicaceae, it was reported as not detected in the seeds of Eruca sativa (Arugula) in one comparative study. mdpi.com

Significant quantitative variation, or chemodiversity, in this compound content exists not only between species but also among different cultivars and accessions of the same species. This diversity is a subject of ongoing research for crop improvement.

A study of 56 accessions of Brassica rapa revealed considerable variation in glucosinolate profiles, with the content of indolyl glucosinolates like this compound being generally low but variable. core.ac.uk A larger study of 323 B. rapa accessions found that those originating from Gansu, China, had higher levels of this compound. sciopen.com This research also linked higher indole glucosinolate content to "harsh winter" type varieties, suggesting an adaptive role. sciopen.com

In Brassica napus, an analysis of 857 Japanese germplasm accessions identified substantial variation in glucosinolate profiles, including one cultivar with a particularly low concentration of this compound. ishs.org

Perhaps the most striking example of chemodiversity comes from Brassica oleracea and related crucifers. An analysis of seeds from 59 different cultivars, including 33 types of broccoli, found that this compound was the major indole glucosinolate in all samples. researchgate.net The concentrations, however, varied dramatically. For instance, among broccoli cultivars alone, the content of this compound ranged from 6.2 to 57.8 µmol/g of seed, highlighting the vast genetic diversity available within a single vegetable type. researchgate.net

| Species | Cultivar Type | Number of Cultivars Analyzed | Concentration Range (µmol/g seed) |

|---|---|---|---|

| Brassica oleracea var. italica | Broccoli | 33 | 6.2 - 57.8 |

| Brassica oleracea var. acephala | Kale | 4 | 17.0 - 24.3 |

| Brassica oleracea var. gongylodes | Kohlrabi | 4 | 10.6 - 16.5 |

| Brassica oleracea var. gemmifera | Brussels Sprouts | 4 | 10.3 - 13.9 |

| Brassica oleracea var. capitata | Cabbage | 4 | 9.4 - 11.2 |

| Brassica oleracea var. botrytis | Cauliflower | 4 | 6.9 - 10.3 |

| Raphanus sativus | Radish | 4 | 10.2 - 13.0 |

| Brassica rapa | Raab | 2 | 10.2 - 12.0 |

Tissue-Specific Localization and Accumulation Patterns

The distribution of this compound within an individual plant is highly organized, with concentrations varying significantly between vegetative and reproductive tissues and changing as the plant matures. gcirc.orgresearchgate.net

In vegetative tissues, the concentration of this compound is generally lower than in reproductive organs. gcirc.orgd-nb.info In Brassica napus, the content in leaves, stems, and roots was found to be consistently low throughout the plant's development. gcirc.org Similarly, a study on Brassica nigra found that leaves contained significantly lower levels of this compound compared to flowers. d-nb.info

Some research indicates that other indole glucosinolates, such as glucobrassicin (B1234704), are often the dominant form in leaves and roots, while this compound accumulates preferentially in other parts of the plant. gcirc.orgresearchgate.net For example, glucobrassicin is often the main indole glucosinolate found in roots. gcirc.org Transport mechanisms involving GTR-family transporters are known to move glucosinolates from their site of synthesis in the leaves to other tissues, including the roots. researchgate.net One study of a specific Brassica napus population reported that this compound was exclusively found in the seeds and was not detectable in the leaves at all, suggesting strong tissue-specific regulation. nih.gov

Reproductive tissues are major accumulation sites for this compound. researchgate.net This is a consistent finding across multiple species and studies.

Flowers: In Brassica nigra, flowers contain significantly higher concentrations of this compound than leaves. d-nb.info

Siliques (Pods): In Brassica napus, pods, along with seeds, show high levels of the compound, especially near the time of harvest. gcirc.org

Seeds: Seeds are consistently identified as the primary storage location for this compound. researchgate.netresearchgate.net In many crucifers, it is the most abundant indole glucosinolate in the seeds. researchgate.netacs.org Laser microdissection of mature rapeseed (Brassica napus) revealed its presence throughout the embryo tissues, including the hypocotyl, radicle, and cotyledons. nih.govplos.org In some B. napus genotypes, the most abundant indole glucosinolate in seeds is this compound, while in leaves, it is glucobrassicin, highlighting a clear tissue-specific profile. nih.gov

| Plant Part | General Concentration Level | Species Examples | Reference |

|---|---|---|---|

| Roots | Low / Often Undetectable | Brassica napus | gcirc.org |

| Stems | Low | Brassica napus | gcirc.org |

| Leaves | Low to Moderate | Brassica nigra, Brassica napus | nih.govd-nb.info |

| Flowers | High | Brassica nigra | d-nb.info |

| Siliques (Pods) | High | Brassica napus | gcirc.org |

| Seeds | Very High (Primary Accumulation Site) | Brassica napus, B. oleracea, B. rapa, Raphanus sativus | nih.govscilit.comresearchgate.netnih.gov |

The concentration of this compound is dynamic and changes with the plant's developmental stage. Generally, there is a trend of accumulation in reproductive tissues as the plant matures.

A study on Brassica napus varieties demonstrated this clearly, showing that the content of this compound in seeds and pods was highest around harvest time. gcirc.org In contrast, its levels in vegetative parts remained low throughout the growth cycle. gcirc.org The distinct profiles observed between leaves and seeds in B. napus—with glucobrassicin dominating in leaves and this compound in seeds—also point to developmental regulation of its biosynthesis or transport to sink tissues like seeds. nih.gov

Furthermore, research comparing young sprouts to mature vegetables has shown that sprouts of B. oleracea varieties can contain significantly higher concentrations of total glucosinolates, suggesting that early developmental stages are characterized by high levels of these defensive compounds. nih.gov This implies that the synthesis and accumulation of glucosinolates, including this compound, are tightly regulated throughout the plant's life cycle, likely to optimize defense in vulnerable tissues and stages.

Biosynthesis of 4 Hydroxyglucobrassicin

Precursor Pathways and Metabolic Origin

The biosynthetic journey of 4-hydroxyglucobrassicin begins with fundamental metabolic pathways that produce its initial building blocks.

The direct precursor for the entire class of indole (B1671886) glucosinolates, including this compound, is the aromatic amino acid L-tryptophan. wikipedia.orggcirc.orgnih.gov The indole ring and the side chain of tryptophan form the foundational structure of this compound. pnas.org The entire biosynthetic cascade begins with the conversion of tryptophan, marking it as the committed step for producing indole-containing secondary metabolites like glucosinolates. nih.gov

The tryptophan required for this compound synthesis is itself a product of a more fundamental metabolic route known as the shikimic acid pathway. wikipedia.orgnih.gov This seven-step pathway is essential in plants, fungi, and bacteria for the production of all aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govwikipedia.org The pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate. wikipedia.orgnih.gov Chorismate is a critical branch-point metabolite that serves as the substrate for the synthesis of tryptophan, thereby linking primary carbon metabolism to the specialized biosynthesis of indole glucosinolates. wikipedia.orgnih.gov

Enzymatic Steps and Key Catalysts

The conversion of tryptophan into this compound is orchestrated by a series of specific enzymes that catalyze each step of the transformation. These enzymes include several families of proteins that modify the initial amino acid to form the core glucosinolate structure and then perform secondary modifications.

Cytochrome P450s (CYPs) are a diverse superfamily of heme-containing enzymes that play a critical role in the oxidation of various compounds. wikipedia.orgrsc.org Several distinct CYP families are indispensable for the biosynthesis of this compound.

The initial step in the pathway is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP79 family. encyclopedia.pubresearchgate.net In the model plant Arabidopsis thaliana, this function is performed by the redundant enzymes CYP79B2 and CYP79B3. wikipedia.orgresearchgate.netconicet.gov.ar The enzyme CYP92B3 is also noted to be a redundant p450 enzyme in this step. wikipedia.org

Following its formation, indole-3-acetaldoxime is further oxidized by another cytochrome P450, CYP83B1. wikipedia.orgconicet.gov.ar This enzyme converts IAOx into an unstable aci-nitro compound, which is a key intermediate in the formation of the core glucosinolate structure. wikipedia.orgencyclopedia.pub

The final, defining step in the synthesis of this compound from its immediate precursor, glucobrassicin (B1234704), is a hydroxylation reaction. This specific modification, the addition of a hydroxyl group at the 4-position of the indole ring, is catalyzed by enzymes from the CYP81F family. conicet.gov.arnih.gov Specifically, CYP81F1 has been identified as the enzyme responsible for the conversion of glucobrassicin to this compound. conicet.gov.ar

Table 1: Key Cytochrome P450 Enzymes in this compound Biosynthesis

| Enzyme Family | Specific Gene(s) | Function | Substrate(s) | Product(s) |

| CYP79 | CYP79B3, CYP92B3 | Conversion of amino acid to aldoxime | Tryptophan | Indole-3-acetaldoxime (IAOx) |

| CYP83 | CYP83B1 | Oxidation of aldoxime | Indole-3-acetaldoxime (IAOx) | 1-aci-nitro-2-indolyl-ethane |

| CYP81F | CYP81F1 | Indole ring hydroxylation | Glucobrassicin | This compound |

Glutathione (B108866) S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of substrates. nih.govfrontiersin.org In the glucosinolate biosynthetic pathway, GSTs play a crucial role by catalyzing the addition of glutathione to the aci-nitro intermediate produced by CYP83B1. encyclopedia.pubnih.gov This reaction is vital as it introduces the sulfur atom that will become part of the core glucosinolate structure, resulting in the formation of an S-alkyl-thiohydroximate. wikipedia.orgnih.gov While multiple GSTs exist, specific members are believed to be involved in the biosynthesis of indole glucosinolates. nih.gov

The final major step in forming the core chemical structure is the cleavage of the glutathione conjugate. This is accomplished by a carbon-sulfur lyase. encyclopedia.pubnih.gov The enzyme, known as SUR1, acts on the S-alkyl-thiohydroximate generated by the GST-mediated conjugation. wikipedia.orgacs.org SUR1 cleaves the C-S bond, releasing the modified glutathione portion and generating a thiohydroximic acid (or thiohydroximate). wikipedia.orgpnas.orgencyclopedia.pub This molecule is then ready for the final steps of core biosynthesis, which are glucosylation and sulfation, ultimately leading to the formation of glucobrassicin, the direct precursor to this compound. wikipedia.orgencyclopedia.pub

Table 2: Other Key Enzymes in the Core Glucosinolate Pathway

| Enzyme Family | Specific Enzyme | Function | Substrate(s) | Product(s) |

| Glutathione S-transferase | GST | Conjugation with glutathione | Aci-nitro intermediate | S-alkyl-thiohydroximate |

| Carbon-Sulfur Lyase | SUR1 | Cleavage of glutathione conjugate | S-alkyl-thiohydroximate | Thiohydroximic acid |

Compound Names Mentioned in Article

Glucosylation and Sulfation Processes

The biosynthesis of this compound, like other glucosinolates, involves a core structure formation process that concludes with glucosylation and sulfation. mdpi.com After the initial formation of an aldoxime from an amino acid precursor, a series of enzymatic reactions lead to the creation of a thiohydroximic acid. mdpi.com This intermediate then undergoes glucosylation, a reaction catalyzed by an S-glucosyltransferase, which attaches a glucose molecule to form a desulfoglucosinolate. mdpi.com The final step is sulfation, where a sulfotransferase enzyme transfers a sulfate (B86663) group, yielding the complete glucosinolate structure. mdpi.com Enzymes that catalyze these sequential glucosylation and sulfation steps have been observed to co-purify, suggesting a close functional relationship in the biosynthetic pathway. caldic.com

Genetic and Molecular Regulation of Biosynthesis

The production of this compound is intricately controlled at the genetic and molecular level, involving a network of transcription factors and signaling pathways that respond to both internal developmental cues and external environmental stimuli.

Influence of Signaling Pathways (e.g., Jasmonic Acid, Ethylene (B1197577), Reactive Oxygen Species)

The biosynthesis of this compound is significantly influenced by various signaling pathways that are activated in response to biotic and abiotic stresses. Key among these are the jasmonic acid (JA), ethylene (ET), and reactive oxygen species (ROS) pathways. mdpi.com

Jasmonic Acid (JA): JA and its derivative, methyl jasmonate (MeJA), are well-established inducers of glucosinolate biosynthesis. scienceopen.com Upon herbivory or wounding, the JA pathway is activated, leading to the degradation of JAZ repressor proteins. oup.com This allows for the interaction of MYC and MYB transcription factors, which in turn enhances the transcription of glucosinolate biosynthesis genes. oup.com Studies have shown that the application of JA can significantly increase the accumulation of this compound. scienceopen.com

Ethylene (ET): Ethylene also plays a crucial role in the regulation of glucosinolate biosynthesis, often in conjunction with JA. mdpi.com Research on broccoli has indicated that JA and ET can act synergistically to upregulate the expression of glucosinolate biosynthetic genes in response to wounding. mdpi.com

Reactive Oxygen Species (ROS): ROS are key signaling molecules that can mediate the wound-induced biosynthesis of glucosinolates. mdpi.com In wounded broccoli, the accumulation of this compound was found to be dependent on ROS signaling. mdpi.comresearchgate.net ROS can regulate the biosynthesis of both JA and ET, highlighting a complex crosstalk between these signaling molecules. nih.govresearchgate.net

Gene Expression Profiles and Regulatory Networks

The expression of genes involved in this compound biosynthesis is tightly regulated, showing tissue-specific and developmentally-specific patterns. Generally, the genes associated with glucosinolate biosynthesis are more actively expressed in vegetative tissues compared to storage organs. nih.gov In Nasturtium officinale (watercress), the accumulation of indolic glucosinolates like this compound aligns with the expression patterns of their biosynthetic genes, which are often highest in the roots and flowers. d-nb.info

The regulatory network controlling glucosinolate biosynthesis is complex, with multiple layers of control. The MYB and MYC transcription factors form the core of this network. researchgate.net The six key R2R3-MYB transcription factors (MYB28, MYB29, and MYB76 for aliphatic glucosinolates, and MYB34, MYB51, and MYB122 for indolic glucosinolates) control the expression of genes involved in both the core biosynthetic pathway and the primary metabolism that supplies the necessary precursors. researchgate.netnih.gov Furthermore, these MYB factors also regulate genes associated with primary sulfate metabolism, demonstrating a close link between glucosinolate biosynthesis and sulfur assimilation. nih.gov

The expression of these regulatory genes themselves is subject to control. For instance, in response to pathogen infection, the expression of MYB34 and MYB122 can be significantly increased, leading to a corresponding rise in indolic glucosinolate compounds, including this compound. mdpi.com The entire glucosinolate biosynthesis pathway is, therefore, a highly interconnected network that allows the plant to precisely modulate the production of defensive compounds like this compound in response to a variety of internal and external signals. researchgate.netnih.gov

Metabolism and Degradation Pathways of 4 Hydroxyglucobrassicin

Myrosinase-Mediated Hydrolysis

The principal pathway for the degradation of 4-hydroxyglucobrassicin is through enzymatic hydrolysis mediated by myrosinase.

Myrosinase, a β-thioglucosidase (EC 3.2.1.147), is an enzyme that catalyzes the hydrolysis of glucosinolates. taylorandfrancis.comnih.gov In intact plant cells, myrosinase is physically separated from glucosinolates like this compound. nih.govnih.gov When plant tissues are damaged by chewing, cutting, or processing, myrosinase comes into contact with the glucosinolates, initiating the hydrolysis process. nih.govfrontiersin.org

The mechanism involves the cleavage of the β-thioglucosidic bond in the glucosinolate molecule. nih.gov This enzymatic reaction releases a molecule of β-D-glucose and an unstable aglycone intermediate, thiohydroximate-O-sulfonate. nih.govfrontiersin.org This intermediate then undergoes a spontaneous chemical rearrangement, known as the Lossen rearrangement, which results in the release of a sulfate (B86663) ion and the formation of various metabolites. frontiersin.org The nature of these final products depends on the specific structure of the glucosinolate's side chain and the physicochemical conditions of the environment, such as pH. frontiersin.orgsemanticscholar.org

The enzymatic hydrolysis of indole (B1671886) glucosinolates like glucobrassicin (B1234704) and its derivatives is known to produce an unstable isothiocyanate. researchgate.netwikipedia.org In the case of this compound, the resulting 4-hydroxy-3-indolylmethyl isothiocyanate is highly reactive. This unstable intermediate readily reacts with water, leading to its decomposition. frontiersin.orgwikipedia.org

The primary and most well-documented products of this subsequent reaction are indole-3-carbinol (B1674136) and the thiocyanate (B1210189) ion (SCN⁻). frontiersin.orgwikipedia.orggcirc.org The formation of the thiocyanate ion from indole glucosinolates is a known phenomenon. gcirc.org In addition to these major products, the complex and reactive nature of the intermediates can lead to the formation of other indole derivatives. gcirc.orgresearchgate.net

Table 1: Key Products of Myrosinase-Mediated Degradation of this compound

| Precursor | Enzyme | Intermediate Product | Final Products |

| This compound | Myrosinase | 4-hydroxy-3-indolylmethyl isothiocyanate (unstable) | Indole-3-carbinol, Thiocyanate ion (SCN⁻) |

Plants possess different isoforms of myrosinase, which can have distinct roles in glucosinolate metabolism. In the model plant Arabidopsis thaliana, two main types of myrosinases have been characterized: the classic myrosinases, β-thioglucoside glucohydrolases (TGG1 and TGG2), and the atypical myrosinase, PENETRATION2 (PEN2). researchgate.netnih.govnih.gov

Research indicates that the TGG enzymes are primarily responsible for the hydrolysis of indole glucosinolates (IGS) in response to tissue damage. nih.gov Studies on mutants have shown that a deficiency in TGG1 and TGG2 makes the plant more sensitive to certain toxins, a phenotype that can be rescued by the application of IGS degradation products like indole-3-carbinol (I3C) and indole-3-acetonitrile (B3204565) (IAN). nih.gov This suggests that the TGG-dependent pathway is crucial for the breakdown of indole glucosinolates into these protective compounds. nih.gov PEN2, on the other hand, is part of a distinct metabolic pathway, often involved in plant defense against microbial pathogens. researchgate.netnih.gov

Alternative Degradation Pathways

Beyond enzymatic action, this compound can be degraded through other chemical and physical means.

This compound is known to be a relatively unstable glucosinolate, susceptible to degradation under certain chemical conditions. gcirc.org It is particularly sensitive to alkaline pH, where it can undergo oxidation. gcirc.org Temperature is another critical factor; indole glucosinolates, including this compound, have been reported to degrade at temperatures below 100°C. nih.gov This instability is a significant consideration during the processing and cooking of vegetables containing this compound.

Heating this compound, such as during the processing of rapeseed meal at 140°C, leads to its thermal degradation. gcirc.org This process results in the formation of dark-colored products, which are characteristic of oxidation and the formation of "melanine-type" polymers. gcirc.org The degradation products generated through thermal means have been shown to have different biological effects compared to the intact glucosinolate. gcirc.org

Table 2: Comparison of Degradation Pathways

| Pathway | Trigger | Key Mediators/Conditions | Primary Products |

| Myrosinase-Mediated Hydrolysis | Tissue damage | Myrosinase enzymes (e.g., TGG1, TGG2) | Indole-3-carbinol, Thiocyanate ion |

| Chemical Degradation | Alkaline conditions | High pH | Oxidation products |

| Thermal Degradation | High temperature (e.g., 140°C) | Heat | Dark, polymeric "melanine-type" compounds |

Formation of Oligomeric Compounds

The degradation of this compound can lead to the formation of complex oligomeric compounds. This process is particularly noted to occur in acidic environments. researchgate.net While glucobrassicin, a related indole glucosinolate, has its own set of degradation products, this compound is specifically recognized for its propensity to form these oligomers. researchgate.net The hydrolysis of indol-3-ylmethylglucosinolates, the class to which this compound belongs, can result in a complex mixture of products, including various indol-3-yloligomers. pan.olsztyn.pl

Downstream Derivatization and Further Metabolic Transformations

This compound is a key intermediate in the biosynthetic pathways of other indole glucosinolates. nih.gov It is part of a metabolic network where the core indole structure is modified, leading to a variety of related compounds with different properties and functions within the plant. nih.govwikipedia.org

The indole glucosinolate pathway involves several modification steps that create a family of related compounds. The parent indole glucosinolate, glucobrassicin, can be hydroxylated to form this compound. This compound then serves as a substrate for further enzymatic modifications. nih.gov

4-Methoxyglucobrassicin (B122029): Following the formation of this compound, a subsequent methoxylation step at the 4-position of the indole ring leads to the synthesis of 4-methoxyglucobrassicin. nih.gov Studies on transgenic Chinese cabbage have shown that increasing the metabolic flux towards glucobrassicin production also results in higher levels of both this compound and 4-methoxyglucobrassicin, suggesting a direct biosynthetic sequence. nih.gov

Neoglucobrassicin (B1238046) (1-Methoxyglucobrassicin): Neoglucobrassicin is another important methoxylated derivative. While its direct synthesis from this compound is not explicitly detailed as a primary route, its levels in plants often change in conjunction with other indole glucosinolates like glucobrassicin and 4-methoxyglucobrassicin, indicating a closely integrated and regulated biosynthetic network. researchgate.netsemanticscholar.orghst-j.org The content of neoglucobrassicin can be influenced by different growth media and plant development stages, highlighting its role within the dynamic interconversion pathways. researchgate.nethst-j.org

1,4-Dimethoxyglucobrassicin: This compound represents a further step in the derivatization pathway. A novel indole glucosinolate, 1,4-dimethoxyglucobrassicin was identified in the roots of Barbarea vulgaris. researchgate.netnih.gov Its structure, featuring methoxy (B1213986) groups at both the 1 and 4 positions of the indole ring, suggests it is synthesized from 4-methoxyglucobrassicin through an additional methoxylation step. researchgate.netnih.gov The existence of this compound points to a specialized and evolutionarily recent mutation in the indole glucosinolate biosynthetic pathway in certain plant species. nih.gov

Table 1: Indole Glucosinolate Content in Hairy Root Cultures of Kale Under Different Auxin Treatments (μmol g⁻¹ DW)

This table shows how different types and concentrations of auxins influence the accumulation of various indole glucosinolates, illustrating the regulatory complexity of their biosynthetic pathways. Data is sourced from research on Brassica oleracea var. acephala. semanticscholar.org

| Treatment (mg/L) | This compound | 4-Methoxyglucobrassicin | Neoglucobrassicin |

| Control | 1.24 | 6.50 | 0.81 |

| IAA 0.1 | 0.44 | 6.44 | 0.69 |

| IAA 0.5 | 0.31 | 5.09 | 0.47 |

| IAA 1.0 | 0.23 | 4.67 | 0.39 |

| IBA 0.1 | 0.41 | 6.50 | 0.72 |

| IBA 0.5 | 0.28 | 4.79 | 0.51 |

| IBA 1.0 | 0.19 | 4.01 | 0.40 |

| NAA 0.1 | 0.33 | 4.98 | 0.58 |

| NAA 0.5 | 0.22 | 4.09 | 0.43 |

| NAA 1.0 | 0.16 | 3.53 | 0.38 |

IAA: Indole-3-acetic acid, IBA: Indole-3-butyric acid, NAA: 1-Naphthaleneacetic acid

Significant changes in the profile of indole glucosinolates occur during different developmental stages of a plant, such as germination and growth, indicating the presence of active interconversion and synthesis pathways. hst-j.orgcdnsciencepub.com The relative proportions of this compound, glucobrassicin, 4-methoxyglucobrassicin, and neoglucobrassicin are not static but are dynamically regulated.

In Chinese cabbage seedlings, for instance, the composition of glucosinolates undergoes complex changes throughout the growing period. hst-j.org While aliphatic glucosinolates may be dominant in early stages, their levels can decrease as the levels of indolic glucosinolates, including 4-methoxyglucobrassicin and glucobrassicin, increase. hst-j.org The relative abundance of this compound also shifts, highlighting a regulated metabolic grid where these compounds can be converted from one to another based on the developmental or environmental needs of the plant. hst-j.orgnih.gov Studies on hairy root cultures have further demonstrated that the biosynthesis and accumulation of these related indole glucosinolates are influenced by external factors like the composition of the growth medium, which can selectively promote the production of one compound over another. researchgate.netsemanticscholar.org

Table 2: Proportion of Individual Indole Glucosinolates in Korean Chinese Cabbage Sprouts During Seedling Stages (% of Total GSLs)

This table illustrates the dynamic changes in the proportion of different indole glucosinolates during the early development of Brassica rapa, indicating active interconversion. hst-j.org

| Days after Sowing | This compound | Glucobrassicin | 4-Methoxyglucobrassicin | Neoglucobrassicin |

| 0 | 1.88 | 0.00 | 0.00 | 0.00 |

| 2 | 0.75 | 0.00 | 29.50 | 0.00 |

| 4 | 0.81 | 0.00 | 17.10 | 0.00 |

| 6 | 1.04 | 0.00 | 10.50 | 0.00 |

| 8 | 0.99 | 1.15 | 10.70 | 0.69 |

| 10 | 0.77 | 1.21 | 11.20 | 0.96 |

| 12 | 0.72 | 1.48 | 12.30 | 1.25 |

| 14 | 0.85 | 1.83 | 11.10 | 1.49 |

Biological and Ecological Functions of 4 Hydroxyglucobrassicin

Role in Plant Defense Against Biotic Stressors

4-Hydroxyglucobrassicin is involved in defending plants against living organisms, including insects and pathogens. Its presence and concentration can influence the interactions between the plant and other organisms in its ecosystem.

The effect of this compound on herbivores is complex and can vary significantly depending on the insect species. For some insects, it can act as a deterrent, while for others, it may not be a significant factor in host plant selection.

Research on the feeding behavior of the diamondback moth, Plutella xylostella, a specialist herbivore of cruciferous plants, has shown that the diversity of glucosinolate profiles, including the presence of this compound at high concentrations in some cabbage genotypes, influences their feeding preferences frontiersin.orgnih.gov. While glucosinolates, in general, can act as feeding stimulants for specialist insects, the specific impact of this compound on feeding behavior is not always straightforward and can be part of a complex chemical profile that insects use to assess a host plant frontiersin.orgnih.gov. For generalist insects, the hydrolysis products of indole (B1671886) glucosinolates can act as feeding deterrents frontiersin.orgnih.gov.

Glucosinolates are known to be important chemical cues for oviposition (egg-laying) in many specialist insects that feed on cruciferous plants. For instance, studies on the cabbage white butterfly, Pieris rapae, have demonstrated that glucosinolates can stimulate oviposition nih.govmdpi.com. While research has highlighted the role of glucobrassicin (B1234704), a related indole glucosinolate, as a potent egg-laying stimulant for Pieris rapae, specific studies focusing solely on this compound's role as an oviposition stimulant or deterrent are limited nih.gov. The response of insects to specific glucosinolates for oviposition is often highly specific and can differ even between closely related species nih.gov.

Indole glucosinolates, including this compound, are key components of the plant's defense system against a range of microbial pathogens.

Plants can increase the production of specific glucosinolates in response to pathogen attack. This induced accumulation is a form of chemical defense. Studies have shown that the concentration of this compound can increase in Brassica rapa cultivars after being infected with the fungal pathogens Leptosphaeria maculans and Fusarium oxysporum universiteitleiden.nl. Similarly, infection of Brassica rapa with the necrotrophic fungus Alternaria brassicicola has been shown to lead to an increase in the levels of indolic glucosinolates rug.nl.

In contrast, a study on Brassica oleracea infected with the bacterium Xanthomonas campestris pv. campestris, the causal agent of black rot, identified this compound in both infected and control plants but did not find significant differences in its concentration between the two groups csic.escsic.esnih.gov. This suggests that the role of this compound in defense may be more prominent against certain fungal pathogens than against bacterial pathogens, or that its induction is dependent on the specific plant-pathogen interaction.

The following table summarizes the observed changes in this compound levels in response to different fungal pathogens in Brassica rapa.

| Pathogen | Host Plant | Change in this compound Level | Reference |

| Leptosphaeria maculans | Brassica rapa cv. Herfstraap | Significant Increase | universiteitleiden.nl |

| Fusarium oxysporum | Brassica rapa cv. Herfstraap | Significant Increase | universiteitleiden.nl |

| Leptosphaeria maculans | Brassica rapa cv. Oleifera | Significant Increase | universiteitleiden.nl |

| Fusarium oxysporum | Brassica rapa cv. Oleifera | Significant Increase | universiteitleiden.nl |

Pathogen Defense (Fungal, Bacterial)

Antimicrobial Properties of Degradation Products

The degradation of glucosinolates, such as this compound, is catalyzed by the enzyme myrosinase upon tissue damage, leading to the formation of various biologically active compounds, including isothiocyanates, indoles, and nitriles. While specific studies focusing exclusively on the antimicrobial properties of this compound degradation products are limited, the broader class of indole glucosinolate derivatives has demonstrated notable antimicrobial activity. nih.gov

Upon hydrolysis, indole glucosinolates can form indole-3-carbinol (B1674136) (I3C) and indole-3-acetonitrile (B3204565). Research has shown that I3C exhibits inhibitory effects against certain Gram-positive bacteria. Conversely, indole-3-acetonitrile has been observed to possess some inhibitory activity against Gram-negative bacteria. Generally, the isothiocyanate derivatives of glucosinolates are considered to be the most potent antimicrobial compounds. nih.gov Aromatic isothiocyanates, in particular, tend to exhibit stronger inhibitory activity compared to their aliphatic counterparts. The antimicrobial action of these degradation products is often attributed to their ability to bind to sulfhydryl groups of microbial enzymes or to disrupt cell membrane integrity, leading to a loss of function and inhibition of microbial growth. nih.gov

Responses to Abiotic Stressors

Plants synthesize a variety of secondary metabolites, including this compound, in response to environmental challenges. These compounds play a crucial role in the plant's defense and adaptation mechanisms.

Wounding and Mechanical Stress Response

Mechanical damage, such as cutting or shredding, triggers a rapid accumulation of glucosinolates in many Brassica species as a defense response. Wounding stress has been shown to induce the biosynthesis and accumulation of this compound. In a study on broccoli chops stored at 20°C, the concentration of this compound increased significantly after 21 hours of storage, a response that was further enhanced by dipping the chops in water. nih.gov This wound-induced accumulation is a regulated process involving complex signaling pathways within the plant.

The following table illustrates the effect of various inhibitors on the wound-induced accumulation of this compound in broccoli chops. The application of these inhibitors, which block specific signaling pathways, led to a significant decrease in the accumulation of this compound, highlighting the involvement of these pathways in the plant's response to mechanical stress. nih.gov

| Treatment Condition | Concentration | This compound Concentration (µmol/kg FW) |

| Control (0 h) | - | 15.6 |

| Control (21 h) | - | 45.8 |

| Water Control (21 h) | - | 61.3 |

| 1-MCP | 500 ppb | 20.1 |

| 1-MCP | 1000 ppb | 16.5 |

| 1-MCP | 2000 ppb | 11.7 |

| PHEN | 0.1 mM | 25.1 |

| PHEN | 1.0 mM | 16.9 |

| PHEN | 10 mM | 11.2 |

| DPI | 3.17 µM | 28.4 |

| DPI | 31.7 µM | 20.3 |

| DPI | 317 µM | 12.5 |

| Data sourced from a study on broccoli chops. nih.gov |

Salinity Stress

Soil salinity represents a significant abiotic stressor that can impact plant growth and metabolism. In response to salt stress, plants may alter their production of secondary metabolites. Research on Brassica carinata microgreens subjected to salinity stress has identified this compound as one of the glucosinolates present. While the study indicated that salinity treatment generally resulted in lower biomass, it also noted that salt stress significantly increased the content of aliphatic glucosinolates. nih.gov The production of glucosinolates in salt-treated plants is believed to be a protective mechanism against abiotic stress. nih.gov

Temperature Stress (Chilling, Freezing)

Low-temperature stress, including both chilling (above 0°C) and freezing (below 0°C), can induce significant changes in the metabolic profile of plants. In a study on Brassica oleracea var. acephala, the content of this compound was measured under control (21°C), chilling (8°C), and freezing (-8°C) conditions. The results showed that while the concentration of this compound did not change significantly under either chilling or freezing stress, other glucosinolates showed varied responses. researchgate.netnih.gov Specifically, chilling temperatures tended to increase the levels of aliphatic glucosinolates, whereas freezing temperatures led to an increase in indolic glucosinolates, most notably glucobrassicin. researchgate.netnih.govnih.gov

The table below presents the concentration of this compound in Brassica oleracea var. acephala under different temperature treatments.

| Treatment | Temperature | This compound (μmol g−1 dw) |

| Control | 21 °C | 0.18 ± 0.02 |

| Chilling | 8 °C | 0.20 ± 0.05 |

| Chilling + Freezing | -8 °C | 0.15 ± 0.01 |

| Data are presented as mean ± standard deviation. Values with the same letter are not significantly different. researchgate.net |

Heavy Metal Stress (e.g., Cadmium)

Heavy metal contamination in soil poses a serious threat to plant health. Plants have developed various mechanisms to cope with heavy metal stress, including the modulation of secondary metabolite production. The response of this compound to cadmium (Cd) stress appears to be species-dependent. In one study, treatment with cadmium chloride was found to significantly enhance the levels of this compound in turnip (Brassica rapa L. subsp. rapa). nih.gov Conversely, another study on oilseed rape (Brassica napus L.) plantlets reported a decrease in the content of both indole and aliphatic glucosinolates, including presumably this compound, with increasing accumulation of cadmium in the plant tissues. researchgate.net These contrasting findings suggest that the role of this compound in the response to cadmium stress may vary among different Brassica species.

Phytohormone-Mediated Responses (e.g., Jasmonic Acid, Ethylene (B1197577), Auxins, Gibberellic Acid)

Phytohormones are key regulators of plant growth, development, and stress responses. The biosynthesis of glucosinolates, including this compound, is known to be influenced by various hormonal signaling pathways.

Jasmonic Acid (JA) and Ethylene (ET): The wound-induced accumulation of this compound is mediated by signaling molecules such as jasmonic acid and ethylene. The application of phenidone (B1221376) (PHEN), an inhibitor of the jasmonic acid biosynthesis pathway, and 1-methylcyclopropene (B38975) (1-MCP), an inhibitor of ethylene perception, significantly reduced the accumulation of this compound in wounded broccoli. nih.gov This indicates that both jasmonic acid and ethylene signaling are crucial for the upregulation of this compound biosynthesis in response to mechanical damage. Furthermore, it has been reported that the exogenous application of ethylene can lead to an accumulation of this compound content in broccoli. nih.gov

Auxins and Gibberellic Acid (GA): While the direct effects of auxins and gibberellic acid on this compound levels are not as well-documented, these phytohormones are known to interact with other hormonal pathways, including those of jasmonic acid and ethylene, to regulate various aspects of plant defense and development. For instance, auxin and jasmonic acid signaling pathways can interact positively in providing resistance to certain pathogens. mdpi.com Given the intricate cross-talk between different phytohormone signaling networks, it is plausible that auxins and gibberellic acid may also play a role, either directly or indirectly, in modulating the biosynthesis of this compound.

Ecological Interactions and Plant-Environment Dynamics of this compound

The indole glucosinolate this compound plays a significant role in mediating the interactions between Brassica plants and their surrounding environment. This compound is not merely an inert secondary metabolite; it actively participates in a complex web of ecological relationships, influencing both insect herbivores and soil microorganisms.

Role in Plant-Insect Co-evolution

The relationship between Brassica species and specialist insect herbivores, such as the cabbage white butterfly (Pieris rapae), is a classic example of co-evolution, and this compound is a key chemical mediator in this intricate dance. Indole glucosinolates, including this compound, have been shown to positively influence the oviposition (egg-laying) preferences and larval survival of P. rapae. Research has demonstrated that glucobrassicin, a closely related indole glucosinolate, is a potent stimulant for egg-laying in the cabbage butterfly. This suggests that this compound likely also serves as a chemical cue for host plant recognition and acceptance by these specialist insects.

This seemingly counterintuitive attraction of herbivores to a plant's chemical defenses is a hallmark of co-evolution. While glucosinolates, upon tissue damage, break down into toxic isothiocyanates that deter generalist herbivores, specialist insects like P. rapae have evolved mechanisms to overcome these defenses. Instead of being deterred, they use these compounds to identify suitable host plants for their offspring. This creates a continuous evolutionary pressure on the plant to alter its chemical profile to reduce herbivory, while the insect is under pressure to adapt to these changes, driving the diversification of both plant chemical defenses and insect specialization.

Interactions with Root-Associated Microbial Communities

The influence of this compound extends belowground, where it plays a role in shaping the composition of root-associated microbial communities. Plants release a significant portion of their photosynthetically fixed carbon into the soil through root exudates, which contain a complex mixture of primary and secondary metabolites. Glucosinolates, including indole glucosinolates like this compound, are present in these exudates and can selectively influence the growth and activity of different soil microbes.

Studies on Arabidopsis thaliana, a model plant in the Brassicaceae family, have shown that disruption of the indole glucosinolate biosynthetic pathway leads to significant changes in the root exudate profile. escholarship.orgbiorxiv.org This, in turn, alters the diversity and composition of the rhizobacterial community. escholarship.orgbiorxiv.org Research on Brassica rapa has further identified both positive and negative associations between the concentrations of specific glucosinolates in the roots and the abundance of certain bacterial genera in the rhizosphere. nih.govresearchgate.net While these studies may not always single out this compound, they provide strong evidence that as a component of the indole glucosinolate profile, it contributes to the chemical environment of the rhizosphere, thereby influencing the assembly and structure of the microbial community. This interaction is a two-way street; the rhizosphere microbiome can also influence the production of glucosinolates in the plant, creating a complex feedback loop. nih.gov

Physiological Significance in Plant Development and Growth

Beyond its ecological roles, this compound has physiological significance within the plant itself, with its production and concentration varying at different stages of development and representing a strategic allocation of metabolic resources.

Developmental Stage-Specific Roles

The concentration of this compound is not static throughout the life of a Brassica plant; rather, it fluctuates in a manner that suggests specific roles at different developmental stages. Research on Brassica rapa has provided quantitative insights into these changes.

| Developmental Stage | Plant Part | This compound Concentration (μmol·g⁻¹ DW) |

| Seed | Seed | Not Detected |

| 2 Days (Seedling) | Whole Seedling | 0.21 |

| 4 Days (Seedling) | Whole Seedling | 0.29 |

| 7 Days (Seedling) | Whole Seedling | 0.25 |

| 14 Days (Seedling) | Whole Seedling | 0.18 |

| 1 Week (Growth Stage) | Whole Plant | 0.24 |

| 3 Weeks (Growth Stage) | Whole Plant | 0.11 |

| 5 Weeks (Growth Stage) | Whole Plant | 0.09 |

| 10 Weeks (Growth Stage) | Whole Plant | 0.07 |

| 15 Weeks (Growth Stage) | Whole Plant | Not Detected |

Data sourced from a study on Brassica rapa L. ssp. pekinensis. koreascience.kr

As the data indicates, in Brassica rapa, this compound is not present in the seed but appears in the early seedling stages, peaking around 4 days after germination. koreascience.kr Its concentration then generally declines as the plant matures. koreascience.kr This pattern suggests a potential role for this compound in protecting vulnerable young seedlings from herbivores and pathogens. The higher concentration in the early stages of development may provide a crucial defense mechanism when the plant has limited resources to allocate to growth and defense. The subsequent decrease could reflect a shift in resource allocation as the plant develops more extensive physical defenses and a more diverse profile of chemical deterrents.

Resource Allocation and Metabolic Flux

The biosynthesis of this compound represents a significant metabolic investment for the plant, requiring the allocation of essential resources such as carbon, nitrogen, and sulfur. The metabolic pathway for indole glucosinolates originates from the amino acid tryptophan. nih.gov The production of tryptophan itself is a resource-intensive process. From tryptophan, a series of enzymatic reactions leads to the formation of the core glucosinolate structure, which is then further modified to produce this compound.

Analytical Methodologies for 4 Hydroxyglucobrassicin

Extraction and Sample Preparation Techniques

Proper extraction and sample preparation are critical first steps that significantly influence the integrity and accurate measurement of 4-hydroxyglucobrassicin. Key goals of this stage are to efficiently extract the compound from the plant matrix while simultaneously inactivating the endogenous myrosinase enzyme, which can otherwise hydrolyze the glucosinolate and lead to inaccurate quantification.

Solvent Extraction Methods

The extraction of this compound typically employs heated aqueous organic solvents to simultaneously solubilize the compound and deactivate the myrosinase enzyme. A common approach involves extracting ground plant material with a methanol-water mixture at elevated temperatures. For instance, a well-validated protocol uses a 70% methanol (B129727) (MeOH) in water solution, heating the sample to 70-75°C for a short period. This heat treatment is crucial for denaturing myrosinase.

Ethanol (B145695) is another effective solvent, and studies have evaluated various conditions to optimize glucosinolate extraction from sources like broccoli sprouts. Research has shown that factors such as ethanol concentration, temperature, and the sample-to-solvent ratio all impact extraction efficiency. One study found that a 50% ethanol/water mixture at 40°C with a 1:35 sample-to-solvent ratio yielded the highest total glucosinolate concentration, including this compound.

It is important to note that indole (B1671886) glucosinolates, including this compound, can be sensitive to high temperatures and may degrade during prolonged heating. Therefore, extraction methods must balance the need for myrosinase inactivation with the thermal stability of the target compound. Alternative methods, such as cold extraction in 80% methanol, have been explored to mitigate potential degradation while still effectively inhibiting myrosinase activity.

Table 1: Comparison of Solvent Extraction Conditions for Glucosinolates

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Solvent | 70% Methanol/Water | 50% Ethanol/Water | 80% Methanol (Cold) |

| Temperature | 70-75°C | 40°C | Room Temperature |

| Key Feature | Standard validated method for myrosinase inactivation. | Optimized for highest yield from broccoli sprouts. | Minimizes thermal degradation of sensitive compounds. |

| Reference | JoVE, 2017 | MDPI, 2022 | White Rose Research Online, 2017 |

Considerations for Intact Glucosinolate Analysis

While analysis of desulfated glucosinolates is a well-established method, there is growing interest in analyzing the intact molecules to avoid the time-consuming and potentially variable desulfation step. Direct analysis of intact this compound is typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

This approach offers high efficiency and speed. However, method validation studies have highlighted specific challenges related to this compound. Research aimed at developing a reversed-phase liquid chromatography method for intact glucosinolates found that while precision, accuracy, and recovery were satisfactory for many compounds, the results for this compound were not optimal. nih.govnih.gov This suggests that for this specific compound, corrections to quantification results might be necessary when using intact analysis methods. nih.govnih.gov The instability of this compound can lead to a higher coefficient of variation in its determination compared to more stable aliphatic glucosinolates. researchgate.net

Separation and Quantification Techniques

Following extraction and preparation, chromatographic or electrophoretic techniques are used to separate this compound from other compounds in the extract, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are the most prevalent techniques for the analysis of this compound, whether in its desulfated or intact form. These methods offer excellent separation efficiency and sensitivity.

For the analysis of desulfoglucosinolates , a reversed-phase C18 column is typically used. jove.com Detection is commonly performed using a photodiode array (PDA) or ultraviolet (UV) detector at a wavelength of 229 nm. jove.com The mobile phase usually consists of a gradient of water and acetonitrile (B52724) or methanol. jove.com

For the analysis of intact this compound, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred method due to its high sensitivity and selectivity. mdpi.comnih.gov This technique allows for the direct measurement of the molecule without prior desulfation. The separation is again achieved on a C18 column, often with a mobile phase consisting of water and methanol or acetonitrile, modified with a small percentage of formic acid to improve ionization. nih.govmdpi.comuniss.it Mass spectrometry detection is performed in negative ion mode, often using multiple reaction monitoring (MRM) for precise quantification. nih.govmdpi.com For this compound, specific fragment ions, such as the one at m/z 267 resulting from the loss of thioglucose, can be used for its characterization. mdpi.com

Table 2: Exemplary HPLC and UHPLC Conditions for this compound Analysis

| Parameter | HPLC of Desulfo-Form | UHPLC of Intact Form |

|---|---|---|

| Technique | HPLC-PDA/UV | UHPLC-MS/MS |

| Column | Reversed-Phase C18 | Waters Acquity UPLC® BEH C18 |

| Mobile Phase | Water/Acetonitrile Gradient | Water (0.1% Formic Acid) / Methanol Gradient |

| Detection | UV at 229 nm | ESI-Negative Ion Mode (MRM) |

| Analyte Form | Desulfated | Intact |

| Reference | JoVE, 2017 | MDPI, 2021 |

High-Performance Capillary Electrophoresis (HPCE)

High-Performance Capillary Electrophoresis (HPCE), also known as Capillary Electrophoresis (CE), is another powerful analytical technique for separating charged molecules like glucosinolates. nih.govnih.gov This method separates ions based on their electrophoretic mobility in an electric field applied across a narrow fused silica (B1680970) capillary. b-ac.co.ukcolby.edu HPCE offers advantages such as high separation efficiency, short analysis times, and low sample and solvent consumption. nih.govecu.edu.au

Different modes of CE can be employed for glucosinolate analysis, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC). ecu.edu.au While HPLC and LC-MS remain the most common methods, CE has been successfully applied to the qualitative and quantitative determination of glucosinolates in plant extracts. nih.gov It represents a robust and versatile alternative for resolving complex mixtures of these compounds. nih.gov

Structural Identification and Elucidation Techniques

The definitive identification and structural elucidation of this compound rely on a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and chemical environment, allowing for its unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are employed to piece together the molecular puzzle.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For instance, this compound was identified after being isolated as a desulfo derivative from Arabidopsis thaliana by comparing its ¹H NMR spectrum with that of the known compound from Brassica napus. nih.gov While detailed spectral data for the intact molecule is scarce in publicly available literature, analysis of related indole glucosinolates provides a framework for expected signals corresponding to the indole ring, the glucose moiety, and the thiohydroximate group.

Solid-state ¹³C-NMR has also been utilized as a non-destructive method for both identifying and quantifying glucosinolates in plant seeds. mdpi.com This technique is particularly valuable for analyzing complex solid matrices. In a study analyzing various Brassica seeds, this compound was detected in trace amounts in Brassica nigra using this method. mdpi.com

| Technique | Application in this compound Analysis | Key Findings |

|---|---|---|

| ¹H NMR | Structural confirmation of the desulfo-derivative. | Enabled identification by comparison with spectra from known sources. nih.gov |

| 2D NMR | Used for complete structural determination of novel indole glucosinolates. nih.gov | Provides detailed connectivity information between protons and carbons. |

| Solid-State ¹³C CP-MAS NMR | Non-destructive identification and quantification in solid matrices (seeds). | Detected this compound in trace amounts in Brassica nigra seeds. mdpi.com |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like liquid chromatography (LC-MS) and used in tandem (MS/MS), it provides highly specific structural information through controlled fragmentation of the molecule.

In negative ionization mode, this compound ([C₁₆H₂₀N₂O₁₀S₂]) exhibits a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 463.0485. nih.gov Tandem mass spectrometry of this precursor ion reveals a characteristic fragmentation pattern common to many glucosinolates. The most dominant and typical fragment ions include m/z 96.96, corresponding to a sulfate (B86663) moiety [HSO₄]⁻, and m/z 259.01, representing the desulfated thioglucose moiety [C₆H₁₁O₉S]⁻. nih.gov Other characteristic fragment ions that aid in its identification are observed at m/z 195.03 [C₆H₁₁O₅S]⁻ and m/z 74.99 [C₂H₃OS]⁻. nih.gov

This predictable fragmentation is crucial for distinguishing this compound from other glucosinolates in complex plant extracts and for its quantification using techniques like Multiple Reaction Monitoring (MRM).

| Precursor Ion [M-H]⁻ (m/z) | Observed Fragment Ions (m/z) | Proposed Fragment Identity |

|---|---|---|

| 463.05 | 96.96 | [HSO₄]⁻ (Sulfate moiety) nih.gov |

| 259.01 | [C₆H₁₁O₉S]⁻ (Desulfated thioglucose) nih.gov | |

| 195.03 | [C₆H₁₁O₅S]⁻ nih.gov | |

| 74.99 | [C₂H₃OS]⁻ nih.gov |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The resulting spectrum is characteristic of the electronic structure, particularly the conjugated systems of double bonds present in the molecule. For indole glucosinolates like this compound, the indole ring system is the primary chromophore responsible for UV absorption.

Analysis of desulfated indole glucosinolates using diode-array UV detection coupled with HPLC is a common method for their quantification. nih.gov While the specific UV-Vis spectrum for this compound is not always detailed in isolation, it shares characteristics with other indole glucosinolates, which typically exhibit absorption maxima around 227 nm and 280 nm. The exact position and intensity of these absorption bands can be influenced by substituents on the indole ring. Measuring the diode-array UV spectra is considered a necessary step to ensure the reliable determination of this compound when using HPLC-based analysis methods. nih.gov

| Compound Class | Typical Absorption Maxima (λmax) | Application |

|---|---|---|

| Indole Glucosinolates (general) | ~227 nm, ~280 nm | Detection and quantification in HPLC analysis. |

| Desulfo-4-hydroxyglucobrassicin | Diode-array UV spectra measured to ensure reliable determination. nih.gov | Used in standard HPLC analysis methods. nih.gov |

Method Validation and Challenges in Quantification

The accurate quantification of this compound in complex matrices, such as plant tissues, presents several analytical challenges. Validating the analytical method is a critical step to ensure that the results are reliable, reproducible, and accurate. This process involves evaluating several performance characteristics and addressing potential sources of error.

Precision, Accuracy, and Recovery Considerations

Method validation for this compound quantification often reveals challenges related to its stability and extraction efficiency. Precision (the closeness of repeated measurements), accuracy (the closeness of a measured value to a true value), and recovery (the efficiency of the extraction process) are key parameters that must be carefully assessed.

Several studies have highlighted difficulties in achieving optimal results for this compound compared to other glucosinolates. For example, one method validation study reported satisfactory inter-day and intra-day precision for most analyzed glucosinolates, with the notable exception of this compound. nih.govmdpi.com In the same study, while other compounds showed good accuracy and recovery, this compound yielded low recoveries of just 41–46% across different spiked concentration levels. nih.gov This suggests that corrections to quantification results might be necessary to account for these losses during sample preparation. nih.govmdpi.com

In contrast, another validated method using hydrophilic interaction chromatography–tandem mass spectrometry reported more favorable results, demonstrating the importance of the chosen analytical technique.

| Parameter | Reported Value / Observation | Reference |

|---|---|---|

| Linearity (Range) | 1–1000 ng/mL (R² = 0.9996) | nih.govacs.org |

| LOD (Limit of Detection) | 0.021 ng/mL | nih.govacs.org |

| LOQ (Limit of Quantification) | 0.070 ng/mL | nih.govacs.org |

| Precision (Intra-day RSD) | 2.43% | nih.govacs.org |

| Precision (Inter-day RSD) | 9.02% | nih.govacs.org |

| Recovery / Accuracy | 76.46% - 107.01% | nih.govacs.org |

| Low recoveries of 41–46% noted in a separate study. | nih.gov |

Matrix Effects and Interferences

When using sensitive techniques like LC-MS, matrix effects are a significant concern. chromatographyonline.comnih.gov Matrix effects occur when co-eluting compounds from the sample matrix (e.g., other metabolites, lipids, or salts from a plant extract) interfere with the ionization of the target analyte in the mass spectrometer's source. nih.govnih.gov This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which adversely affect the accuracy and precision of quantification. chromatographyonline.comnih.gov

The complexity of plant matrices makes them particularly prone to causing matrix effects. Although some studies have developed methods where matrix effects were found to have a negligible effect on the ionization of this compound, this cannot be universally assumed. nih.govmdpi.com The potential for matrix effects necessitates careful method development and validation for each specific matrix being analyzed. Strategies to mitigate these effects include:

Thorough Sample Cleanup: Using techniques like solid-phase extraction (SPE) to remove interfering compounds.

Matrix-Matched Calibration: Preparing calibration standards in a blank extract of the same matrix to compensate for consistent signal suppression or enhancement.

Use of an Internal Standard: Employing a stable isotope-labeled version of the analyte, which experiences the same matrix effects and can be used to correct the final calculated concentration.

Failure to properly address matrix effects can lead to significant under- or overestimation of the true concentration of this compound in a sample. nih.gov

Advanced Research Approaches and Future Directions

Metabolic Engineering and Biotechnological Applications

Metabolic engineering offers powerful tools for manipulating the biosynthetic pathways of plant secondary metabolites, including 4-hydroxyglucobrassicin. These biotechnological approaches aim to enhance the production of beneficial compounds or reduce anti-nutritional factors in crops. researchgate.netnih.gov The focus of such engineering in Brassica crops has been on modulating glucosinolate (GSL) content to improve nutritional value and plant defense. researchgate.netnih.gov

Modulating the content of this compound, an indolic glucosinolate, involves targeting key points in its biosynthetic pathway. The core structure of glucosinolates is derived from amino acids, with indolic GSLs originating from tryptophan. nih.gov Metabolic engineering strategies can include the modulation of GSL biosynthesis, altering hydrolysis processes, inhibiting transport, or redirecting metabolic flux toward the desired compound. researchgate.netnih.gov

Key strategies focus on the transcription factors that regulate the expression of biosynthetic genes. By manipulating these master regulators, it is possible to upregulate or downregulate an entire branch of the pathway. For indolic glucosinolates like this compound, this involves targeting the specific regulatory networks that control tryptophan-derived secondary metabolism. Another approach is to modify the activity of enzymes directly involved in the pathway, such as those responsible for the hydroxylation step that distinguishes this compound from its precursor, glucobrassicin (B1234704). nih.gov

Modern gene-editing technologies, particularly CRISPR-Cas9, provide precise tools for modifying the genes involved in glucosinolate biosynthesis. eurekalert.org These techniques can be used to create targeted mutations, insertions, or deletions in the plant genome. frontiersin.orgnih.gov

A key target for gene editing is the MYB28 gene, which has been identified as a master regulator of aliphatic glucosinolate biosynthesis in model plants. eurekalert.org While MYB28 primarily controls aliphatic GSLs, similar MYB transcription factors regulate the production of indolic GSLs. By using CRISPR-Cas9 to knock out the specific regulatory genes for the indole (B1671886) pathway, researchers can precisely decrease the production of compounds like this compound. Conversely, overexpressing these regulatory genes can lead to an increase in their concentration.

For instance, a proof-of-concept study in Brassica oleracea used CRISPR-Cas9 to knock out the MYB28 gene, which resulted in a significant reduction of glucosinolates in field-grown plants, demonstrating the efficacy of this technology in crop species. eurekalert.org Similar targeted approaches toward the regulatory genes of the indole pathway could specifically modulate this compound levels. Heterologous expression, where a gene from one species is expressed in another, is another viable strategy for introducing or enhancing specific enzymatic steps in the biosynthetic pathway. acs.org

Agronomic and Breeding Strategies for Enhancement

Beyond genetic modification, the concentration of this compound in plants can be enhanced through agricultural practices and traditional plant breeding methods. These strategies leverage natural genetic variation and the plant's response to environmental stimuli.

Conventional breeding remains a cornerstone for crop improvement. Significant variation in the content of this compound exists among different cultivars of Brassica vegetables. nih.gov For example, a study analyzing seeds from 59 cultivars of broccoli, cabbage, kale, and other crucifers found varying levels of this compound, highlighting the genetic diversity available for breeding. nih.gov

Breeding programs can select for parental lines with naturally high concentrations of this compound and cross them to develop new cultivars with enhanced levels. This process, while often slower than biotechnological approaches, is a well-established method for improving crop traits and is not subject to the same regulatory hurdles as genetically modified organisms. mdpi.com The goal for breeders has often been to increase the levels of health-promoting glucosinolates for human consumption. eurekalert.org

Agronomic biofortification involves modifying farming practices to increase the nutritional quality of crops. frontiersin.orgopenaccesspub.orgnih.gov This can be a cost-effective and sustainable approach to enhance phytonutrient content. mdpi.com The accumulation of this compound is sensitive to various environmental factors that can be manipulated through agronomic techniques.

Nutrient Management : The application of fertilizers, particularly those containing nitrogen and sulfur (key components of glucosinolates), can influence GSL concentrations. Integrated nutrient management, which combines organic and inorganic fertilizers, aims to optimize nutrient supply for both plant growth and the synthesis of secondary metabolites. researchgate.netthepharmajournal.combiochemjournal.com Studies on broccoli have shown that the source and rate of nitrogen fertilizer can significantly affect the concentrations of various glucosinolates. mdpi.com Optimizing these inputs can create a favorable environment for the biosynthesis of this compound.

Light Conditions : Light is a critical environmental signal that affects plant metabolism. Research has shown that light conditions can significantly alter the content of this compound. For example, rapeseed sprouts grown in darkness have higher concentrations of this compound compared to those grown in light. researchgate.net In postharvest broccoli, storage at 18°C combined with visible light treatment was found to significantly increase the content of this compound in flower buds. nih.gov Conversely, one study noted that nanocarbon treatments in broccoli reduced the content of this compound. researchgate.net

Carbon Sources : The availability of carbon can also impact the production of secondary metabolites. A study on radish sprouts demonstrated that exposure to different carbon sources influenced glucosinolate levels. Treatment with sucrose, in particular, led to a higher production of several glucosinolates, including this compound, compared to untreated sprouts. proquest.comresearchgate.net This suggests that modulating carbon availability, potentially through soil amendments or foliar applications, could be a viable biofortification strategy.

| Factor | Plant/Condition | Observed Effect on this compound | Reference |

|---|---|---|---|

| Light | Rapeseed Sprouts | Higher concentration in dark-grown sprouts compared to light-grown. | researchgate.net |

| Light | Broccoli (Postharvest) | Increased content in flower buds after storage at 18°C with visible light. | nih.gov |

| Carbon Source | Radish Sprouts | Sucrose exposure led to higher production compared to control. | proquest.comresearchgate.net |

Systems Biology and Omics Approaches

Systems biology integrates high-throughput "omics" data to provide a holistic understanding of complex biological processes, such as the metabolism of this compound. gonzalezresearchgroup.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of the metabolic networks that govern the synthesis and regulation of this compound. nih.govdntb.gov.ua

Genomics : This approach focuses on identifying the complete set of genes involved in the this compound biosynthetic pathway. By sequencing and comparing the genomes of different Brassica cultivars with varying levels of the compound, researchers can identify candidate genes responsible for its production.

Transcriptomics : This involves analyzing the expression levels of all genes (the transcriptome) under different conditions. For instance, comparing the transcriptomes of plants grown in light versus dark could reveal which biosynthetic genes are upregulated to produce the higher levels of this compound observed in dark-grown sprouts. researchgate.net

Proteomics : This is the large-scale study of proteins, including the enzymes that catalyze the steps in the this compound pathway. Proteomics can help identify the specific enzymes present and their abundance, providing a direct link between gene expression and metabolic function. kuleuven.be

Metabolomics : This is the direct measurement of the complete set of small-molecule metabolites, including this compound and its precursors, within a plant. unimi.it Metabolomic studies have been used to quantify this compound in various Brassicaceae vegetables, providing crucial data for breeding, biofortification, and metabolic engineering efforts. nih.govnih.govresearchgate.net

By integrating these omics datasets, scientists can create detailed models of the this compound metabolic pathway. youtube.com This systems-level view allows for the identification of key regulatory hubs and bottlenecks in the pathway, providing precise targets for future genetic and agronomic enhancement strategies.

Elucidating Complex Signaling Networks and Crosstalk

This compound, like other indole glucosinolates, is not just a static secondary metabolite but is part of a dynamic signaling network within the plant. The hydrolysis of glucosinolates by myrosinase enzymes upon tissue damage releases bioactive breakdown products that play crucial roles in plant defense against herbivores and pathogens. Research is focused on understanding how this system is integrated with other plant signaling pathways.

Phytohormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) are central regulators of plant defense and development, and they exhibit significant crosstalk with glucosinolate metabolism. nih.gov For instance, JA signaling is known to upregulate the expression of transcription factors like MYC2, which in turn activates genes involved in indole glucosinolate biosynthesis. nih.gov Conversely, the breakdown products of indole glucosinolates can themselves influence hormonal signaling pathways, creating complex feedback loops.

Understanding this crosstalk is essential for a complete picture of plant defense. For example, the activation of the glucosinolate-myrosinase system might be primed or enhanced by prior perception of pathogen-associated molecular patterns (PAMPs), which are recognized by plant immune receptors. nih.gov The signaling cascades initiated by these receptors can intersect with the regulatory pathways controlling this compound levels, ensuring that the plant mounts an appropriate and timely defense response. Future research aims to map these complex interactions to understand how plants fine-tune their chemical defenses in response to multiple simultaneous environmental stimuli.

Understanding Post-Harvest Dynamics and Stability

The concentration and stability of this compound in harvested vegetables are critical factors that determine their ultimate nutritional value and health-promoting potential. Significant changes in glucosinolate content can occur during post-harvest storage and processing. nih.govishs.org